molecular formula C15H29N3O B14779897 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide

Katalognummer: B14779897
Molekulargewicht: 267.41 g/mol
InChI-Schlüssel: JMEBNXNVMPITTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a cyclopropylmethylamino group, and a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C15H29N3O

Molekulargewicht

267.41 g/mol

IUPAC-Name

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)18-13-6-4-3-5-12(13)17-9-11-7-8-11/h10-14,17H,3-9,16H2,1-2H3,(H,18,19)

InChI-Schlüssel

JMEBNXNVMPITTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC1CCCCC1NCC2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.